molecular formula C7H8BrNO2S B037459 N-(2-bromophenyl)methanesulfonamide CAS No. 116547-91-2

N-(2-bromophenyl)methanesulfonamide

Cat. No. B037459
M. Wt: 250.12 g/mol
InChI Key: HRLPDILAYHUIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)methanesulfonamide is a chemical compound involved in various synthetic processes and molecular studies. Its properties and reactions play a significant role in organic chemistry and related fields.

Synthesis Analysis

  • The synthesis of N-(2-bromophenyl)methanesulfonamide involves reactions with terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium, leading to the formation of 1-methylsulfonyl-indoles with various functional groups (Sakamoto et al., 1988).

Molecular Structure Analysis

  • The molecular structure and conformation of N-(2-bromophenyl)methanesulfonamide and related compounds have been characterized using spectroscopic techniques and X-ray diffraction studies, highlighting the geometry and bond parameters within these molecules (Binkowska et al., 2001), (Mphahlele & Maluleka, 2021).

Chemical Reactions and Properties

  • N-(2-bromophenyl)methanesulfonamide is used in Pd-catalyzed cross-coupling reactions with aryl bromides and chlorides, providing a method to avoid genotoxic impurities (Rosen et al., 2011).
  • The compound also undergoes Friedel–Crafts-type alkylation, which is a critical reaction for the synthesis of various organic compounds (Kuhakarn et al., 2011).

Physical Properties Analysis

  • Studies on N-(2-bromophenyl)methanesulfonamide and related compounds have revealed their physical properties, including bond lengths and angles, through crystallographic analysis (Gowda et al., 2007), (Glidewell et al., 1995).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and selectivity, of N-(2-bromophenyl)methanesulfonamide derivatives have been examined, revealing insights into their potential applications in organic synthesis (Kondo et al., 2000).

Scientific Research Applications

  • Structural Studies : It is used in the structural study of nimesulidetriazole derivatives for examining intermolecular interactions and supramolecular assembly (Dey et al., 2015).

  • Synthesis of Isomeric Compounds : In the production of isomeric N-(2,3-dibromoprop-2-en-1-yl) trifluoromethanesulfonamides (Shainyan et al., 2015).

  • Pharmacology : It's been used to lower blood pressure in hypertensive rats and dogs (Foye et al., 1971).

  • Organic Synthesis : Facilitates one-step synthesis of 2-substituted 1-methylsulfonyl-indoles (Sakamoto et al., 1988).

  • Avoiding Genotoxic Impurities : Used in the synthesis of dofetilide, it helps avoid genotoxic impurities in aniline reactions (Rosen et al., 2011).

  • Highly Electrophilic Reactions : It acts as a highly electrophilic polyhalogenated aldehyde imine, useful for alkylation reactions (Aizina et al., 2012).

  • N-Acylation Reactions : Exhibits good chemoselectivity as a reagent for N-acylation reactions (Kondo et al., 2000).

  • Inhibition of Carbonic Anhydrases : Shows inhibitory effects against human carbonic anhydrases, making it relevant in medical chemistry (Akbaba et al., 2014).

  • Cyclooxygenase-2 Inhibitors : Offers potent and selective inhibitors of COX-2, which is significant in the context of inflammation and cancer (Singh et al., 2004).

  • Antiarrhythmic Activity : Has been used for its class III antiarrhythmic activity in preventing ventricular arrhythmias in post-myocardial infarction scenarios (Hester et al., 1991).

  • Anti-inflammatory Activity : Demonstrated anti-inflammatory effects in mouse models, particularly in xylene-induced ear edema studies (Lou et al., 2004).

  • Quantum Chemical Analysis : Used in quantum-chemical calculations to understand antioxidant activity and molecular conformation (Xue et al., 2022).

  • Study of Rearrangement Reactions : Involved in studying rearrangement reactions upon electron ionization (Danikiewicz, 1997).

  • Antitumor Activity : Shows significant antitumor activity in animal tumor systems and in clinical settings, particularly in ovarian carcinoma (Von Hoff et al., 1978).

  • Proton-Donating Ability : Trifluoro-N-(2-phenylacetyl)methanesulfonamide is studied for its strong hydrogen bond donating ability (Oznobikhina et al., 2009).

  • Computational Studies : Employed in DFT-based computational studies for molecular conformation and NMR chemical shifts (Karabacak et al., 2010).

  • Synthesis in Water : Facilitates the synthesis of various N-arylated methanesulfonamides in water, with good to excellent yields (Tan et al., 2014).

  • Clinical Studies in Melanoma : Tested in clinical studies for its efficacy against malignant melanoma, though it showed no significant activity in this context (Arseneau et al., 1982).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(2-bromophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLPDILAYHUIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394466
Record name N-(2-bromophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)methanesulfonamide

CAS RN

116547-91-2
Record name N-(2-bromophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-bromophenyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-bromophenyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-bromophenyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-bromophenyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-bromophenyl)methanesulfonamide

Citations

For This Compound
6
Citations
T Sakamoto, Y Kondo, S Iwashita… - Chemical and …, 1988 - jstage.jst.go.jp
The reaction of N-(2-bromophenyl)—and N-(2-iodophenyl) methanesulfonamide with terminal acetylenes in the presence of dichlorobis (triphenylphosphine) palladium yielded l-…
Number of citations: 144 www.jstage.jst.go.jp
V Bizet, GM Borrajo-Calleja, C Besnard, C Mazet - ACS Catalysis, 2016 - ACS Publications
A versatile Pd-catalyzed intermolecular syn-carboamination of dihydrofurans giving access to the ubiquitous furoindoline motif is described. The efficiency of the process relies on the …
Number of citations: 28 pubs.acs.org
SY Yang, WY Han, DL Zhang, XJ Zhou… - European Journal of …, 2017 - Wiley Online Library
An efficient palladium‐catalyzed nucleophilic substitution/C–H activation/aromatization cascade reaction between readily available 2‐halo‐N‐Ms‐arylamines (Ms = methanesulfonyl) …
G Van Baelen, C Meyers, GLF Lemiere, S Hostyn… - Tetrahedron, 2008 - Elsevier
11H-indolo[3,2-c]isoquinoline has been synthesized in two steps starting from 4-bromoisoquinoline and 2-bromoaniline via a selective Buchwald–Hartwig reaction followed by a Pd-…
Number of citations: 41 www.sciencedirect.com
J Richardson, JC Ruble, EA Love… - The Journal of Organic …, 2017 - ACS Publications
Transition-metal catalysis has revolutionized organic synthesis, but difficulties can often be encountered when applied to highly functionalized molecules, such as pharmaceuticals and …
Number of citations: 29 pubs.acs.org
V Hernandez-Olmos, J Heering, V Planz… - Journal of Medicinal …, 2020 - ACS Publications
The first potent leukotriene B4 (LTB4) receptor type 2 (BLT2) agonists, endogenous 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT), and synthetic CAY10583 (CAY) have …
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.